Cas no 436093-41-3 (3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine)

3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine structure
436093-41-3 structure
Product Name:3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine
N.o CAS:436093-41-3
MF:C15H15NOS
MW:257.350702524185
CID:3105625
PubChem ID:860207
Update Time:2025-04-21

3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone
    • (2-amino-5,6-dihydro-1H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone
    • 436093-41-3
    • Z56921762
    • BWHNGJOLVNWJSU-UHFFFAOYSA-N
    • CS-0213182
    • G41825
    • MFCD03050893
    • CHEMBL1779573
    • Enamine_005454
    • EN300-04863
    • Oprea1_763827
    • BS-32435
    • SCHEMBL133029
    • Methanone,(2-amino-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)(4-methylphenyl)-
    • AKOS001052827
    • (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methylphenyl)methanone
    • 3-(4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
    • (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolylmethanone
    • HMS1409H20
    • 3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine
    • Inchi: 1S/C15H15NOS/c1-9-5-7-10(8-6-9)14(17)13-11-3-2-4-12(11)18-15(13)16/h5-8H,2-4,16H2,1H3
    • Chave InChI: BWHNGJOLVNWJSU-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(C2C=CC(C)=CC=2)=O)C2=C1CCC2)N

Propriedades Computadas

  • Massa Exacta: 257.08743528Da
  • Massa monoisotópica: 257.08743528Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 324
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.2
  • Superfície polar topológica: 71.3Ų

3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine Informações de segurança

3-(4-Methylbenzoyl)-4H,5H,6H-cyclopentabthiophen-2-amine Preçomais >>

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